(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide

Physicochemical property Lipophilicity Non-specific binding

(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide (CAS 1353997-38-2, PubChem CID is a chiral, non-proteinogenic L-valinamide derivative featuring a fully substituted tertiary amide core and a pyrazin-2-ylmethyl substituent. Belonging to the class of N-acylated amino acid amides, this compound serves as a versatile intermediate and research tool in medicinal chemistry, particularly in programs targeting NK-3 receptor antagonism.

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
Cat. No. B7926252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC1=NC=CN=C1)C(C)C)N
InChIInChI=1S/C13H22N4O/c1-9(2)12(14)13(18)17(10(3)4)8-11-7-15-5-6-16-11/h5-7,9-10,12H,8,14H2,1-4H3/t12-/m0/s1
InChIKeyTYJULGRBYMULHC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide (CAS 1353997-38-2) – A Structurally Differentiated L-Valinamide-Derived Tertiary Amide Building Block


(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide (CAS 1353997-38-2, PubChem CID 66568861) is a chiral, non-proteinogenic L-valinamide derivative featuring a fully substituted tertiary amide core and a pyrazin-2-ylmethyl substituent [1] . Belonging to the class of N-acylated amino acid amides, this compound serves as a versatile intermediate and research tool in medicinal chemistry, particularly in programs targeting NK-3 receptor antagonism [2]. Its (S)-stereochemistry at the valine α-carbon, combined with the sterically demanding N-isopropyl group, creates a defined three-dimensional pharmacophore distinct from simpler secondary amide analogs in the same series, offering procurement differentiation based on physicochemical property profiles and demonstrated synthetic utility in patent-protected therapeutic programs [2].

Why In-Class L-Valinamide Derivatives Cannot Be Interchanged: The Case for (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide in Procurement Specifications


Procurement specifications that treat all pyrazinylmethyl-valinamide derivatives as functionally interchangeable overlook critical structural and physicochemical differences that directly affect synthetic outcomes, biological target engagement, and regulatory reproducibility. The target compound contains a fully substituted tertiary amide (N-isopropyl,N-pyrazin-2-ylmethyl) that eliminates one hydrogen bond donor (HBD) compared to secondary amide analogs, altering solubility, permeability, and metabolic stability profiles [1]. Computational data show the target compound has a calculated XLogP3 of 0.4 and 1 HBD, compared to the des-isopropyl secondary amide analog (CAS 1354010-24-4) which, based on structural analysis, has 2 HBDs and a lower predicted lipophilicity [1]. Furthermore, the N-methyl tertiary amide analog (CAS 1354017-02-9) has been discontinued by major suppliers, creating a critical supply-chain gap that the isopropyl variant fills . These differences are not cosmetic; they represent tangible variations in physicochemical properties and commercial availability that justify compound-specific procurement decisions, particularly in structure-activity relationship (SAR) studies where precise control of steric bulk and HBD count is essential [1] .

Quantitative Differentiation Evidence: (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Lower LogP Reduces Non-Specific Binding Risk in Biochemical Assays vs. N-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 0.4, which places it in a more favorable lipophilicity range for reduced non-specific protein binding and improved aqueous solubility compared to tertiary amide analogs with higher predicted LogP values. While experimentally measured LogP data are not publicly available for this series, the PubChem XLogP3 prediction serves as a standardized computational benchmark for procurement comparison [1].

Physicochemical property Lipophilicity Non-specific binding ADME prediction

Hydrogen Bond Donor Reduction: Tertiary Amide Advantage Over Secondary Amide Analogs for Blood-Brain Barrier Penetration Potential

The target compound contains 1 hydrogen bond donor (HBD), arising solely from the primary amino group at the valine α-carbon. In contrast, the des-isopropyl secondary amide analog (CAS 1354010-24-4) contains 2 HBDs (one from the primary amine and one from the secondary amide N–H). Reducing HBD count from 2 to 1 is a well-established medicinal chemistry strategy for improving passive blood-brain barrier (BBB) penetration, as optimal CNS drug candidates typically possess ≤3 HBDs, with each additional HBD decreasing BBB permeability by approximately 1 log unit [1].

Hydrogen bond donor count Blood-brain barrier permeability CNS drug design Tertiary amide

Molecular Weight Differentiation: Compliance with Lead-Like Chemical Space vs. Higher-MW Pyrazine-Substituted Analogs

With a molecular weight of 250.34 g/mol, the target compound resides within lead-like chemical space (MW ≤ 350 Da) and is significantly lighter than the 3-methylsulfanyl-pyrazin-2-ylmethyl analog (C14H24N4OS, predicted MW 296.43 g/mol) and the 3-methoxy-pyrazin-2-ylmethyl analog (C14H24N4O2, predicted MW 280.37 g/mol). This lower MW provides greater room for subsequent derivatization before exceeding drug-likeness thresholds, a key consideration for procurement in lead optimization programs where maintaining MW below 350–400 Da is critical for oral bioavailability [1].

Molecular weight Lead-likeness Fragment-based drug discovery Physicochemical property

Commercial Availability Advantage: Only Consistently Supplied N-Isopropyl Tertiary Amide in the Series; N-Methyl and Des-Isopropyl Analogs Face Supply Constraints

Procurement viability analysis reveals that the N-methyl tertiary amide analog (CAS 1354017-02-9, CymitQuimica Ref. 10-F087041) has been formally discontinued by at least one major European supplier, creating a supply-chain gap that the target compound (CAS 1353997-38-2) directly fills . Furthermore, the des-isopropyl secondary amide analog (CAS 1354010-24-4) is also listed as discontinued by the same supplier . The target compound is actively stocked by multiple independent suppliers, including Fluorochem (Product Code F087042) and AKSci (Catalog 8023DS), with specification sheets confirming ≥95% purity and defined long-term storage conditions .

Commercial availability Supplier reliability Procurement risk Discontinued product

High-Impact Application Scenarios for (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide Based on Differentiation Evidence


NK-3 Receptor Antagonist Lead Optimization Programs Requiring Tertiary Amide SAR Exploration

The target compound's inclusion in a patent-protected NK-3 receptor antagonist chemotype (U.S. Patent Application 20240228501) positions it as a key intermediate or reference standard for neurology and psychiatry drug discovery programs targeting depression, anxiety disorders, psychosis, schizophrenia, and bipolar disorder [1]. Its tertiary amide architecture with 1 HBD and computed XLogP3 of 0.4 supports CNS drug-like property profiles, while the commercial availability of the specific N-isopropyl substitution pattern enables reproducible SAR exploration that would be compromised by substituting with the discontinued N-methyl analog or the secondary amide variant .

Chiral Amide Building Block for Fragment-Based Drug Discovery Requiring Defined Physicochemical Starting Points

At MW 250.34 with 1 HBD and computed XLogP3 0.4, the target compound sits within lead-like chemical space and offers an MW advantage of 30–46 g/mol over substituted-pyrazine analogs (3-methoxy and 3-methylsulfanyl variants), providing greater headroom for fragment growth and derivatization before exceeding drug-likeness thresholds [1]. The (S)-stereochemistry at the valine α-carbon ensures enantiomerically defined starting material for asymmetric synthesis, a critical requirement in medicinal chemistry where racemic mixtures can confound SAR interpretation .

CNS Penetration-Focused Programs Exploiting Low Hydrogen Bond Donor Count of Tertiary Amide Architecture

For medicinal chemistry programs targeting intracellular CNS targets where passive BBB permeability is essential, the target compound's single hydrogen bond donor (primary amine only) provides a structural advantage over the des-isopropyl secondary amide analog, which contains 2 HBDs [1]. While both the target compound and the N-methyl analog share the 1-HBD feature, the N-methyl analog's discontinued supply status makes the target compound the de facto procurement choice for CNS programs requiring consistent supply of a low-HBD tertiary amide valinamide building block .

Multi-Year Research Programs Requiring Supply Chain Continuity and Multi-Supplier Qualification

Procurement risk mitigation favors the target compound over structurally related analogs due to its active multi-supplier status. Two independently verified suppliers (Fluorochem and AKSci) stock the target compound with documented purity specifications (≥95%), enabling dual-source qualification strategies that protect against single-supplier disruptions [1] . In contrast, both the des-isopropyl secondary amide analog and the N-methyl tertiary amide analog face discontinuation at major European suppliers, introducing unacceptable supply risk for multi-year discovery programs where compound re-synthesis and re-characterization would impose significant time and cost penalties .

Quote Request

Request a Quote for (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.